![molecular formula C16H19NO3 B2527395 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide CAS No. 2097863-65-3](/img/structure/B2527395.png)

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

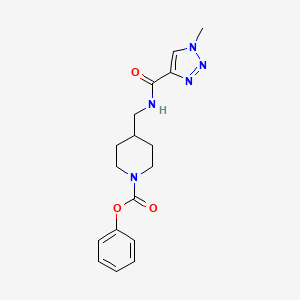

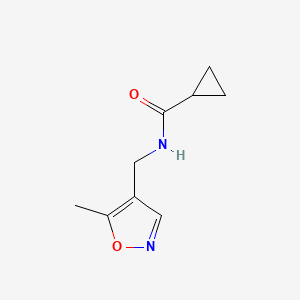

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of appropriate amine and acid or acid derivative components. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved by reacting salicylic acid with 4-aminopyridine, under the catalytic action of triethylamine, yielding the target compound in high yield under mild conditions . This suggests that the synthesis of "N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide" could potentially be carried out through a similar amide bond formation reaction, possibly involving a benzofuran derivative and an appropriate amine with a methoxyethyl side chain.

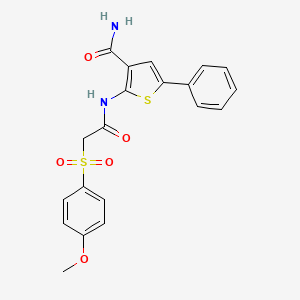

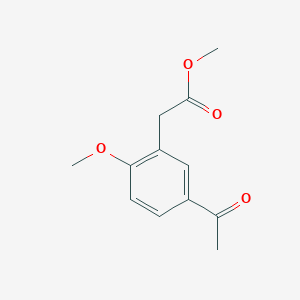

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a benzofuran-containing benzamide derivative was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular π-π interactions . Similarly, the molecular structure of "N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide" could be expected to exhibit such interactions, which could influence its crystalline packing and stability.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide moiety. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can be used to investigate the chemical reactivity of these molecules . The presence of electron-donating or withdrawing groups can affect the reactivity of the benzamide compound in various chemical reactions, such as ligand binding with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of hydrogen bonds, as seen in the crystal structure of a benzofuran-containing benzamide, can affect the melting point and solubility . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT), providing insights into the stability and reactivity of the compound .

科学的研究の応用

Synthesis of Antibiotic and Pharmacologically Active Compounds

- Antibiotic SF-2312 Synthesis : A study detailed an efficient synthesis process for antibiotic SF-2312, highlighting a method that could be analogous to synthesizing related compounds including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide for potential antibiotic applications (Hanaya & Itoh, 2010).

Advanced Materials and Chemical Synthesis

- Supramolecular Packing Motifs : Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs in supramolecular chemistry, suggesting that similar compounds could be used to explore new materials or liquid crystals (Lightfoot et al., 1999).

Organic Chemistry and Reaction Mechanisms

- Enamides via Long-Distance Migration : A method for the preparation of enamides by 'long-distance' migration of double bonds in unsaturated amides was described, which could be relevant for synthesizing structurally similar compounds for various organic chemistry applications (Sergeyev & Hesse, 2003).

Pharmacological Research

- Serotonin 4 Receptor Agonist : The design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists were discussed, indicating potential pharmaceutical applications for related compounds in gastrointestinal motility or neurological disorders (Sonda et al., 2003).

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-4-9-16(18)17-11-15(19-2)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,15H,1,4,9,11H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEJXHMSYUUECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC=C)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)